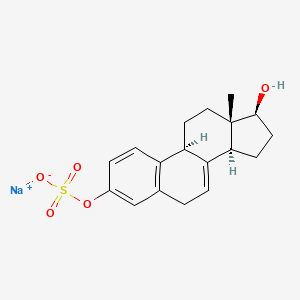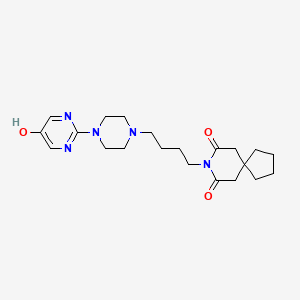
Etifoxina-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etifoxine-d5 is a deuterated analog of etifoxine, a non-benzodiazepine anxiolytic agent. Etifoxine is primarily used for the short-term management of adjustment disorder with anxiety. The deuterated version, Etifoxine-d5, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium, which can lead to slower metabolism and longer duration of action.
Aplicaciones Científicas De Investigación
Etifoxine-d5 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated analog is used to study the pharmacokinetics of etifoxine, including absorption, distribution, metabolism, and excretion.
Neuropharmacology: Research on the anxiolytic and neuroprotective properties of Etifoxine-d5 helps in understanding its effects on the central nervous system.
Drug Development: Etifoxine-d5 serves as a model compound for developing new anxiolytic agents with improved pharmacokinetic profiles.
Metabolic Studies: The compound is used to investigate the metabolic pathways and identify potential metabolites.
Mecanismo De Acción
- Etifoxine-d5 is a benzoxazine class drug primarily used as an anxiolytic. Its primary targets include:
- Neurosteroid synthesis : Etifoxine-d5 also affects neurosteroid synthesis. Neurosteroids play a role in regulating neuronal excitability and have anxiolytic properties .
- Unlike benzodiazepines, Etifoxine-d5 may produce its anxiolytic effects through a dual mechanism:
- Binding to the mitochondrial translocator protein (TSPO) : Etifoxine-d5 also binds to TSPO, although the exact binding site remains undetermined. This interaction likely contributes to its anxiolytic effects .
Target of Action
Mode of Action
Direcciones Futuras
Etifoxine has been shown to have neuroprotective, neuroplastic, and anti-inflammatory properties . It has also been found to improve cognitive recovery following traumatic brain injury . These findings suggest potential future directions for research into Etifoxine-d5 and its applications in neuroscience and medicine.
Análisis Bioquímico
Biochemical Properties
Etifoxine-d5, like its parent compound Etifoxine, interacts with GABAA receptors . It modulates GABAergic neurotransmission and neurosteroid synthesis . The modulation of these biochemical reactions contributes to its anxiolytic and anticonvulsant properties .
Cellular Effects
Etifoxine-d5 has been shown to reduce pro-inflammatory cytokines levels without affecting anti-inflammatory cytokines levels in injured rats . It also reduces macrophages and glial activation, and reduces neuronal degeneration . These effects on various types of cells and cellular processes contribute to its neuroprotective, neuroplastic, and anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of Etifoxine-d5 involves the modulation of GABAergic neurotransmission and neurosteroid synthesis . It acts as a positive allosteric modulator of α1β2γ2 and α1β3γ2 subunit-containing GABAA receptors . This modulation at the molecular level contributes to its anxiolytic and anticonvulsant properties .
Temporal Effects in Laboratory Settings
In a rat model of traumatic brain injury, Etifoxine treatment for 2 days significantly reduced behavioral impairments . It also reduced pro-inflammatory cytokines levels, macrophages and glial activation, and neuronal degeneration . These findings suggest that Etifoxine-d5 may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It is known that Etifoxine-d5 modulates GABAergic neurotransmission and neurosteroid synthesis , suggesting it may interact with enzymes or cofactors involved in these pathways.
Subcellular Localization
It is known that Etifoxine-d5 modulates GABAergic neurotransmission and neurosteroid synthesis , suggesting it may be localized to areas of the cell involved in these processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Etifoxine-d5 involves the incorporation of deuterium into the etifoxine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium into specific positions of the molecule.
Industrial Production Methods
Industrial production of Etifoxine-d5 would likely involve large-scale deuterium exchange reactions or the use of deuterated starting materials to ensure the consistent incorporation of deuterium into the final product. The process would be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Etifoxine-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Comparación Con Compuestos Similares
Etifoxine-d5 can be compared with other anxiolytic agents, including:
Lorazepam: A benzodiazepine with similar anxiolytic effects but different mechanisms of action and side effect profiles.
Buspirone: A non-benzodiazepine anxiolytic with a different mechanism of action, primarily acting on serotonin receptors.
Alprazolam: Another benzodiazepine with anxiolytic properties but a higher potential for dependence and withdrawal symptoms.
Uniqueness
Etifoxine-d5 is unique due to its dual mechanism of action involving both GABAergic modulation and neurosteroid synthesis. Additionally, the incorporation of deuterium enhances its pharmacokinetic properties, making it a valuable compound for research and therapeutic applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Etifoxine-d5 involves the deuteration of Etifoxine, which is a benzoxazine derivative. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms in the molecule. This can be achieved through a series of reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Etifoxine", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Etifoxine is dissolved in a deuterated solvent, such as deuterated chloroform or deuterated methanol.", "Step 2: A deuterated reagent, such as deuterated lithium aluminum deuteride (LiAlD4), is added to the solution.", "Step 3: The reaction mixture is stirred at a specific temperature and pressure for a certain period of time to allow for the deuteration process to occur.", "Step 4: The reaction mixture is then quenched with a suitable quenching agent, such as water or dilute acid, to stop the reaction.", "Step 5: The product, Etifoxine-d5, is isolated and purified using standard techniques, such as column chromatography or recrystallization." ] } | |
Número CAS |
1346598-10-4 |
Fórmula molecular |
C17H12ClN2OD5 |
Peso molecular |
305.82 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
21715-46-8 (unlabelled) |
Sinónimos |
6-Chloro-N-ethyl-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazine |
Etiqueta |
Etifoxine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)
![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)

![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)




